7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of chlorine atoms at the 7 and 2 positions adds to its unique chemical properties. Compounds in this class are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridines with α-chloroketones. This reaction is often carried out under basic conditions using sodium hydroxide (NaOH) as a catalyst. The reaction proceeds through the formation of an intermediate pyridinium salt, which undergoes cyclization to form the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Products: Amino or thio derivatives of the imidazo[1,2-a]pyridine scaffold.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine.
Reduction Products: Dechlorinated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to the bacterial ribosome. This interaction disrupts protein synthesis, leading to bacterial cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with critical biological processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused bicyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
2-(Chloromethyl)imidazo[1,2-a]pyridine: A closely related compound with similar chemical properties.
Uniqueness: 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine stands out due to its dual chlorine substitution, which imparts unique reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-4-7-5-12-2-1-6(10)3-8(12)11-7/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJKAASHOWNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568766 | |
Record name | 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124168-59-8 | |
Record name | 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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